molecular formula C3H2KNO2S B12219544 2,4-Thiazolidinedione, potassium salt CAS No. 39131-10-7

2,4-Thiazolidinedione, potassium salt

Cat. No.: B12219544
CAS No.: 39131-10-7
M. Wt: 155.22 g/mol
InChI Key: CTMILBUTPCEHFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Thiazolidinedione, potassium salt is a chemical compound that belongs to the thiazolidinedione family. Thiazolidinediones are heterocyclic compounds containing both nitrogen and sulfur atoms in a five-membered ring structure. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, potassium salt typically involves the reaction of thiazolidine-2,4-dione with potassium hydroxide. The reaction is carried out in an ethanolic solution, where the thiazolidine-2,4-dione is treated with potassium hydroxide to form the potassium salt . The reaction conditions are generally mild, and the product is obtained in good yields.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production methods are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazolidinedione ring.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques and equipment.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidinedione compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, potassium salt involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression related to glucose and lipid metabolism . By activating PPAR-γ, the compound can improve insulin sensitivity and exert hypoglycemic effects. Additionally, its antimicrobial and antioxidant activities are attributed to its ability to inhibit specific enzymes and scavenge reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Thiazolidinedione, potassium salt include other thiazolidinedione derivatives such as:

  • Pioglitazone
  • Rosiglitazone
  • Troglitazone

Comparison

Compared to other thiazolidinedione derivatives, this compound is unique in its specific chemical structure and the presence of the potassium salt form. This uniqueness can influence its solubility, reactivity, and biological activities. While other thiazolidinedione derivatives like pioglitazone and rosiglitazone are primarily used as antidiabetic agents, this compound has broader applications in scientific research and industrial processes .

Properties

CAS No.

39131-10-7

Molecular Formula

C3H2KNO2S

Molecular Weight

155.22 g/mol

IUPAC Name

potassium;1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C3H3NO2S.K/c5-2-1-7-3(6)4-2;/h1H2,(H,4,5,6);/q;+1/p-1

InChI Key

CTMILBUTPCEHFW-UHFFFAOYSA-M

Canonical SMILES

C1C(=O)[N-]C(=O)S1.[K+]

Related CAS

2295-31-0 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.